molecular formula C8H10BrNO2 B1471302 1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol CAS No. 1782891-61-5

1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol

Cat. No.: B1471302
CAS No.: 1782891-61-5
M. Wt: 232.07 g/mol
InChI Key: ODSIIKZMHFFCMI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol is an organic compound that belongs to the class of pyridine derivatives This compound features a bromine atom at the 5-position, a methoxy group at the 2-position, and an ethanol group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol typically involves the bromination of 2-methoxypyridine followed by the introduction of the ethanol group. One common method includes:

    Bromination: The starting material, 2-methoxypyridine, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5-position.

    Ethanol Group Introduction: The brominated intermediate is then reacted with an appropriate reagent, such as ethylene oxide or an alcohol, under basic conditions to introduce the ethanol group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the ethanol group to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: 1-(5-Bromo-2-methoxypyridin-4-yl)-acetaldehyde or 1-(5-Bromo-2-methoxypyridin-4-yl)-acetic acid.

    Reduction: 1-(5-Bromo-2-methoxypyridin-4-yl)-ethane.

    Substitution: 1-(5-Azido-2-methoxypyridin-4-yl)-ethanol or 1-(5-Cyano-2-methoxypyridin-4-yl)-ethanol.

Scientific Research Applications

1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxypyridin-4-yl)-ethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoro-2-methoxypyridin-4-yl)-ethanol: Similar structure but with a fluorine atom instead of bromine.

    1-(5-Iodo-2-methoxypyridin-4-yl)-ethanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as readily accessible with other halogen atoms.

Properties

IUPAC Name

1-(5-bromo-2-methoxypyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSIIKZMHFFCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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